1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a compound that features a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrrolidin-2-ylmethyl halide . The reaction conditions often include solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different functional groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar biological activities.
Uniqueness
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the combination of the pyrazole and pyrrolidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9/h5,7,9,11H,2-4,6H2,1H3,(H,12,15) |
InChI Key |
CNUWGOMXQWRGSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCCN2 |
Origin of Product |
United States |
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